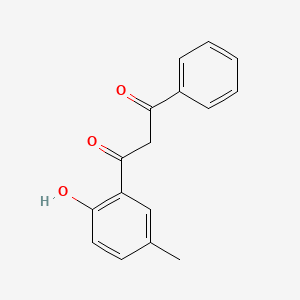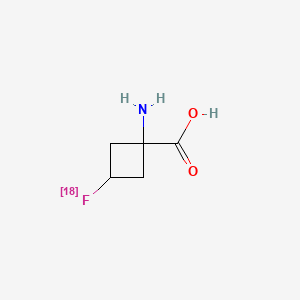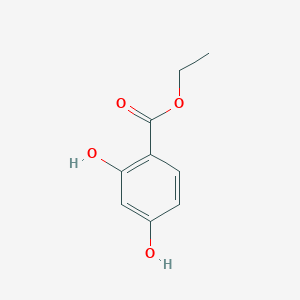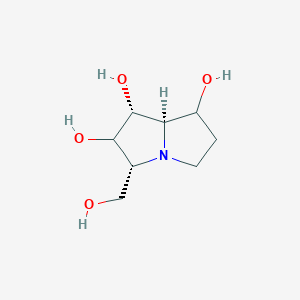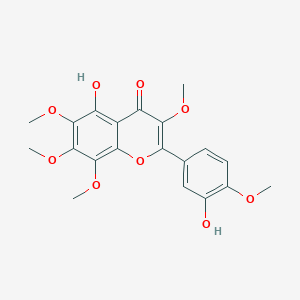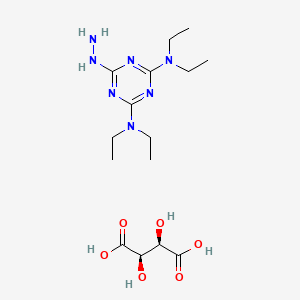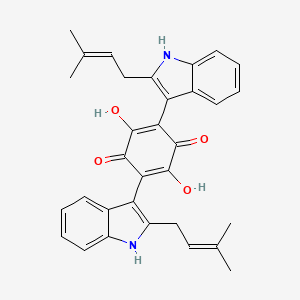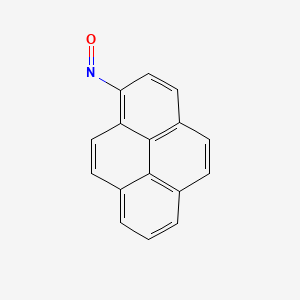
1-Nitrosopyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosopyrene is a by-product of combustion and is the predominant nitrated polycyclic aromatic hydrocarbon (pyrene) emitted in a diesel engine . It is listed as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans . Its molecular formula is C16H9NO .
Synthesis Analysis
1-Nitrosopyrene is synthesized as an intermediate in the metabolic activation of 1,6- and 1,8-dinitropyrene . The process involves nitration of 1-acetyl-aminopyrene yielding a mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene, which is separated by flash chromatography. Following deacetylation, the amino-nitropyrenes are oxidized to the desired nitronitrosopyrenes with m-chloroperoxybenzoic acid .Molecular Structure Analysis
The molecular structure of 1-Nitrosopyrene is characterized by a molecular formula of C16H9NO . It is a derivative of 1-Nitropyrene, with the nitro group reduced to form 1-Nitrosopyrene .Chemical Reactions Analysis
1-Nitrosopyrene undergoes various chemical reactions. For instance, it is metabolized to mutagens through nitroreduction . In the presence of various phenol aerosol constituents, the photodegradation yield of 1-Nitrosopyrene increases by 10-fold in all solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Nitrosopyrene are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
86674-51-3 |
|---|---|
Product Name |
1-Nitrosopyrene |
Molecular Formula |
C16H9NO |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-nitrosopyrene |
InChI |
InChI=1S/C16H9NO/c18-17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
InChI Key |
KRCPDXFCTQIOPS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
synonyms |
1-nitrosopyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



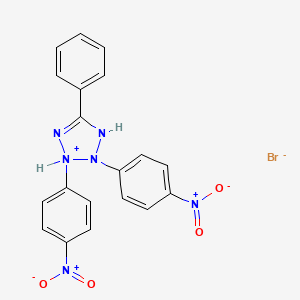
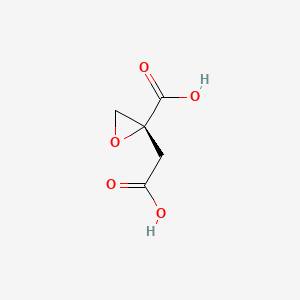

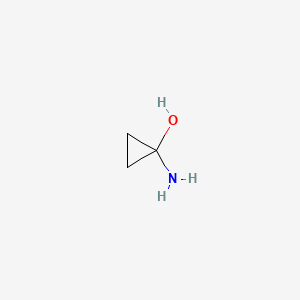
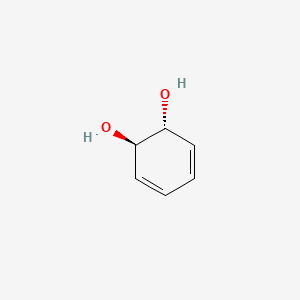
![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
